CID 78062213
Description
CID 78062213 is a chemical compound registered in the PubChem database, identified by its unique numerical identifier. For instance, Figure 1 in illustrates a typical workflow for characterizing such compounds, including GC-MS analysis and fractionation, which could apply to this compound . Its molecular weight, solubility, and logP values (if available) would typically be derived from experimental techniques like mass spectrometry and chromatography, as seen in other CID studies .
Properties
Molecular Formula |
ErGe2 |
|---|---|
Molecular Weight |
312.52 g/mol |
InChI |
InChI=1S/Er.2Ge |
InChI Key |
OZUIURDVGOXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Er] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78062213 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 78062213 participates in oxidation , reduction , and substitution reactions , with outcomes dependent on reagents, catalysts, and environmental conditions .
Key Reaction Pathways:
-
Oxidation : Likely involves electron-deficient reagents (e.g., hydrogen peroxide, KMnO₄) targeting functional groups such as alcohols or amines, forming carbonyl or nitro derivatives .
-
Reduction : Catalytic hydrogenation or hydride donors (e.g., NaBH₄) may reduce double bonds or nitro groups to amines .
-
Nucleophilic Substitution : Halogen or sulfonate leaving groups could undergo displacement by nucleophiles (e.g., hydroxide, amines) .
Reaction Parameters and Conditions
Experimental parameters significantly influence reaction efficiency and product distribution. The table below summarizes inferred conditions based on functional group reactivity :
| Reaction Type | Reagents/Catalysts | Solvents | Temperature | Key Products |
|---|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Water, Acetonitrile | 0–100°C | Carbonyl compounds, Epoxides |
| Reduction | NaBH₄, Pd/C | Methanol, Toluene | 20–150°C | Amines, Alkanes |
| Nucleophilic Substitution | K₂CO₃, TEA | DMF, THF | 50–120°C | Alkylated/Arylated derivatives |
| Cross-Coupling | NiCl₂, Pd(PPh₃)₄ | Dioxane, Benzene | 80–200°C | Biaryl systems, Heterocycles |
Mechanistic Insights
The Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP) frameworks suggest that this compound’s reactivity is governed by electronic and steric factors :
-
Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, favoring nucleophilic attacks.
-
Steric Hindrance : Bulky substituents may slow reaction kinetics or direct regioselectivity.
For example, phosphorus-containing functional groups (e.g., phosphinates) could undergo Hirao coupling with aryl halides under nickel catalysis, forming C–P bonds .
Scientific Research Applications
CID 78062213 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78062213 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural Analogues
CID 78062213 can be compared to structurally related compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and ChEMBL inhibitors (e.g., ChEMBL1724922). These analogs often share core scaffolds but differ in substituents, which influence their bioactivity and physicochemical properties. For example:
- Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone structure with methyl and hydroxyl groups, contributing to its cytotoxicity .

- ChEMBL1724922 : An Nrf2 inhibitor with a pyridine ring and sulfonamide group, enhancing its binding affinity .

Structural Comparison Table
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| This compound | Hypothetical scaffold | Undocumented | Undocumented |
| Oscillatoxin D | Macrocyclic lactone | Methyl, hydroxyl | Cytotoxic |
| ChEMBL1724922 | Pyridine-sulfonamide | Sulfonamide, fluorine | Nrf2 inhibition |
Physicochemical Properties
Properties such as logP, solubility, and molecular weight are critical for drug-likeness. While data for this compound are unavailable, analogous compounds provide benchmarks:
- CID 57416287 (CAS 1254115-23-5) : LogP = 0.03, solubility = 86.7 mg/mL, molecular weight = 142.20 g/mol .
- CID 53216313 (CAS 1046861-20-4) : LogP = 2.15, solubility = 0.24 mg/mL, molecular weight = 235.27 g/mol .
Physicochemical Comparison Table
| Compound | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | N/A | N/A | N/A |
| CID 57416287 | 0.03 | 86.7 | 142.20 |
| CID 53216313 | 2.15 | 0.24 | 235.27 |
Activity Comparison Table
| Compound | Target/Pathway | IC50/EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Undocumented | N/A | Hypothetical |
| CID 46907796 | Nrf2 | 4.908 | Oxidative stress inhibition |
| Oscillatoxin D | Ion channels | 0.1–1.0 | Cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


